Stereochemical Configuration vs. DPP-4 Inhibitory Activity: R,R,R,R Isomer Shows No Activity Versus Active S,S,S,S Saxagliptin
The (1R,3R,5R)-amide is a key precursor of the R,R,R,R stereoisomer of saxagliptin. In a systematic evaluation of all eight saxagliptin stereoisomers, only the natural S,S,S,S isomer (1a) exhibited potent DPP-4 inhibitory activity, while the R,R,R,R isomer (1b)—derived from the (1R,3R,5R)-amide—showed no inhibitory activity. The S,S,S,S saxagliptin has an IC50 of 26 nM and Ki of 1.3 nM, whereas the R,R,R,R isomer is reported to have no detectable activity (IC50 > 10,000 nM), demonstrating a >380-fold difference in potency [1]. This lack of activity confirms the criticality of stereochemical identity for the final drug substance and explains why this isomer must be independently synthesized as an impurity reference standard rather than being interchangeable with the active intermediate [2].
| Evidence Dimension | DPP-4 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | R,R,R,R saxagliptin (derived from (1R,3R,5R)-amide): No detectable activity (IC50 > 10,000 nM) |
| Comparator Or Baseline | S,S,S,S saxagliptin (derived from (1S,3S,5S)-amide): IC50 = 26 nM, Ki = 1.3 nM |
| Quantified Difference | >380-fold difference (active vs. inactive) |
| Conditions | In vitro DPP-4 enzyme inhibition assay; all eight stereoisomers synthesized and tested in parallel (Dong et al., 2014) |
Why This Matters
The profound activity difference (>380-fold) demonstrates that the (1R,3R,5R)-amide cannot be substituted for the (1S,3S,5S)-amide in API synthesis; its sole value lies in its role as a certified impurity reference standard for quality control.
- [1] Dong J, et al. Synthesis and biological evaluation of all eight stereoisomers of DPP-IV inhibitor saxagliptin. Bioorg Med Chem. 2014;22(4):1383-1393. PMID: 24457090. View Source
- [2] Augeri DJ, et al. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. J Med Chem. 2005;48(15):5025-5037. PMID: 16033281. View Source
